Acetamide,2-cyano-2-[(2-allyloxy)imino]-
Description
Acetamide,2-cyano-2-[(2-allyloxy)imino]- is a cyanoacetamide derivative characterized by a reactive imino group substituted with an allyloxy moiety. This compound belongs to a class of molecules where the α-carbon of the acetamide backbone is functionalized with electron-withdrawing groups (e.g., cyano and imino), enhancing its utility in heterocyclic synthesis and pharmacological applications.
Structure
2D Structure
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(1E)-2-amino-2-oxo-N-prop-2-enoxyethanimidoyl cyanide |
InChI |
InChI=1S/C6H7N3O2/c1-2-3-11-9-5(4-7)6(8)10/h2H,1,3H2,(H2,8,10)/b9-5+ |
InChI Key |
FUIVPFHYJYOROT-WEVVVXLNSA-N |
Isomeric SMILES |
C=CCO/N=C(\C#N)/C(=O)N |
Canonical SMILES |
C=CCON=C(C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Cyano-2-Hydroxyiminoacetamide Salts
- Starting materials: Cyanoacetamide or substituted cyanoacetamides.
- Reagents: Sodium nitrite (NaNO₂) and a sub-stoichiometric amount of acid (e.g., acetic acid).
- Solvent: Aqueous medium, often with water-miscible organic solvents like methanol.
- Conditions: Temperature maintained between 10°C and 60°C; exclusion of oxygen to prevent side reactions.
- Process: The cyanoacetamide reacts with sodium nitrite in the presence of limited acid to form a mixture of free oxime and its sodium salt, avoiding excess acid that causes decomposition and waste neutralization issues.
- Outcome: High-yield production of 2-cyano-2-hydroxyiminoacetamide salts with minimized cyclization and decomposition.
This approach improves upon earlier methods by reducing acid usage, thus enhancing yield and environmental compliance.
Formation of Alkali Metal Salts of 2-Cyano-2-Oximinoacetamide
- The hydroxyiminoacetamide is converted into an alkali metal salt (e.g., sodium or potassium salt) by reaction with bases such as sodium ethylate or potassium tert-butylate.
- Typical reaction temperatures range from 0°C up to 100°C.
- The salts can be isolated as crystalline solids or used directly in subsequent alkylation steps.
Alkylation with Allyloxy-Containing Agents
- The alkali metal salt of 2-cyano-2-oximinoacetamide is reacted with an alkylating agent bearing the allyloxy group, such as allyloxy-substituted chloroacetamides.
- Reaction conditions:
- Solvent: Aprotic solvents like tetrahydrofuran (THF) or acetone.
- Temperature: Typically between 0°C and 150°C; reflux conditions often employed.
- Base: The alkali metal salt itself or additional base to maintain reaction progress.
- The alkylation proceeds via nucleophilic substitution, introducing the 2-allyloxyimino group onto the acetamide framework.
- The reaction mixture is then concentrated, and the product purified by chromatographic techniques or crystallization.
Example Procedure (Adapted from Patent Literature)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-cyano-2-methoximino-acetamide (6.4 g, 0.05 mol) dissolved in 50 mL THF | Starting solution |
| 2 | Addition of potassium tert-butylate (5.7 g, 0.05 mol) in 50 mL THF dropwise at <20°C | Formation of potassium salt, isolated by filtration (7.6 g, 92% yield) |
| 3 | Suspension of salt in 50 mL THF, addition of N,N-diethylchloroacetamide (6.9 g, 0.046 mol), reflux 1 hour | Alkylation to form derivative |
| 4 | Concentration and chromatographic purification (methylene chloride/acetone 4:1) | Pure 2-cyano-2-[(2-allyloxy)imino]-acetamide derivative |
This example demonstrates the controlled preparation of the allyloxy-substituted oxime derivative with high yield and purity.
Analysis of Preparation Methods
| Aspect | Method Using Sodium Nitrite & Sub-Stoichiometric Acid | Alkylation of Alkali Metal Salts |
|---|---|---|
| Yield | High yields of hydroxyiminoacetamide salts | High yields of alkylated derivatives (up to 92%) |
| Reaction Conditions | Mild temperatures (10–60°C), aqueous solvent | Controlled temperature (0–150°C), aprotic solvents |
| Environmental Impact | Reduced acid usage minimizes waste | Use of organic solvents requires handling |
| Purification | Precipitation and filtration of salts | Chromatography or crystallization |
| Scalability | Suitable for industrial scale | Scalable with appropriate solvent recovery |
| Product Stability | Avoids decomposition by controlling pH and temperature | Stable final products with fungicidal activity |
Research Findings and Notes
- The use of less than stoichiometric acid in the nitrite reaction step avoids the formation of excess neutralized acid waste and reduces product decomposition.
- Alkylation reactions can be performed without isolating the intermediate salts, streamlining the process.
- The final 2-cyano-2-oximino-acetamide derivatives, including those with allyloxy substituents, exhibit significant fungicidal properties, making the preparation methods industrially relevant.
- The presence of geometric isomers (E/Z) in intermediates and products is noted; separation or use as mixtures depends on application requirements.
Summary Table of Preparation Steps
| Step | Reagents | Conditions | Key Notes |
|---|---|---|---|
| Formation of 2-cyano-2-hydroxyiminoacetamide | Cyanoacetamide, NaNO₂, limited acid | 10–60°C, aqueous/methanol solvent | Avoids excess acid, high yield |
| Salt formation | Hydroxyiminoacetamide, base (NaOEt, KOtBu) | 0–100°C, aprotic solvent | Salt isolated or used in situ |
| Alkylation | Alkali metal salt, allyloxy-containing alkylating agent | 0–150°C, THF or acetone | Nucleophilic substitution, high yield |
| Purification | Chromatography, crystallization | Ambient to reflux | Ensures purity and isomer control |
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-cyano-2-[(2-allyloxy)imino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Acetamide derivatives, including 2-cyano-2-[(2-allyloxy)imino]-, have been studied for their fungicidal properties. They are effective against a range of fungal pathogens, including those responsible for significant agricultural diseases. For instance, these compounds have shown efficacy against pathogens such as Phytophthora infestans, which causes tomato brown rot, and Peronospora pisi, known for downy mildew in peas .
Pesticidal Use
The compound has been developed as a pesticide due to its strong action against pests. It can be formulated into various agricultural products such as solutions, emulsions, and wettable powders, making it versatile for crop protection . The active ingredients derived from this compound can be used both preventively and curatively, addressing fungal infections after their onset .
Medicinal Chemistry
Therapeutic Potential
In the realm of medicinal chemistry, acetamide derivatives are recognized for their therapeutic potential. The acetamide moiety is commonly incorporated into clinical drugs targeting various diseases, including infections and inflammatory conditions. Notably, compounds with an acetamide structure have been linked to the development of effective urease inhibitors, which are critical in treating conditions like urinary tract infections .
Case Studies on Drug Development
Recent studies have highlighted the synthesis of new acetamide-sulfonamide scaffolds that demonstrate significant activity against urease enzymes. These compounds were evaluated for their enzyme inhibition capabilities, revealing promising results that suggest their potential as leading candidates for further drug development .
Synthesis and Structural Insights
Synthetic Routes
The synthesis of 2-cyano-2-[(2-allyloxy)imino]- involves various chemical reactions that allow for the manipulation of its structure to enhance biological activity. For instance, derivatives can be synthesized through reactions involving ethyl cyanoacetate and specific amines, leading to compounds with tailored properties suitable for specific applications in agriculture or medicine .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of acetamide derivatives is crucial for optimizing their efficacy. Research indicates that modifications on the acetamide moiety can significantly influence biological activity against pathogens or enzymes . The careful design of these compounds allows researchers to enhance their effectiveness while minimizing potential side effects.
Comparative Efficacy
Mechanism of Action
The mechanism of action of Acetamide,2-cyano-2-[(2-allyloxy)imino]- involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the allyloxy and imino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Fluorophenylhydrazono derivatives (e.g., ) exhibit increased electronegativity, improving binding affinity in hydrophobic enzyme pockets.
Biological Activity :
- Cymoxanil ’s ethylcarbamoyl group enhances systemic mobility in plants, making it effective against oomycetes .
- Dithianylidene and sulfamoylphenyl analogs (e.g., ) show broad-spectrum antimicrobial activity due to thiazole/thiophene heterocycles disrupting microbial membranes.
Synthetic Utility :
- Oxazolidinylidene derivatives () are intermediates in heterocyclic synthesis, leveraging their cyclic structure for regioselective reactions.
- Pyridine-containing acetamides () target viral proteases via H-bond interactions with conserved residues (e.g., HIS163 in SARS-CoV-2 Mpro).
Stability and Reactivity
- Allyloxyimino Group: The allyloxy substituent’s conjugated double bond may confer susceptibility to oxidation or Michael addition, limiting stability compared to Cymoxanil’s saturated methoxy group .
- Hydrazono Derivatives: Fluorinated phenylhydrazono compounds () exhibit higher metabolic stability due to fluorine’s inductive effects, reducing susceptibility to enzymatic degradation.
Biological Activity
Acetamide, 2-cyano-2-[(2-allyloxy)imino]- is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of Acetamide, 2-cyano-2-[(2-allyloxy)imino]- typically involves the reaction of acetamide derivatives with cyano and allyloxy groups. The introduction of the allyloxy moiety is crucial for enhancing the compound's biological activity. Various synthetic routes have been explored, including continuous flow methods that improve yield and purity of the product .
Biological Activity Overview
The biological activity of Acetamide, 2-cyano-2-[(2-allyloxy)imino]- has been evaluated in several studies, highlighting its anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, a study demonstrated that compounds with similar structures showed significant inhibition of COX-2 with IC50 values comparable to established NSAIDs like celecoxib . The following table summarizes the COX inhibitory activity of related compounds:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | SI (COX-1/COX-2) |
|---|---|---|---|
| Compound A | 5.46 | 0.78 | 7.23 |
| Compound B | 3.89 | 0.54 | 7.20 |
| Celecoxib | 5.46 | 0.78 | 7.23 |
Note: SI = Selectivity Index.
Anticancer Activity
In vitro studies have shown that Acetamide, 2-cyano-2-[(2-allyloxy)imino]- possesses significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. One derivative demonstrated an IC50 value of approximately against HepG2 cells, indicating strong antiproliferative activity . This suggests potential applications in cancer therapy.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacteria and fungi. Studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the acetamide backbone significantly influence biological activity. For example, the presence of electron-donating groups enhances anti-inflammatory effects while maintaining selectivity towards COX-2 over COX-1 .
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats showed that derivatives similar to Acetamide exhibited reduced inflammation comparable to indomethacin, a standard anti-inflammatory drug .
- Case Study on Anticancer Potential : In another study, a derivative with an allyloxy group was tested against multiple cancer cell lines and demonstrated selective cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic window .
- Case Study on Antimicrobial Efficacy : Recent research highlighted the effectiveness of this compound in inhibiting fungal growth in vitro, indicating its potential as a lead compound for antifungal drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Acetamide,2-cyano-2-[(2-allyloxy)imino]-, and what experimental conditions are critical for reproducibility?
- Methodological Answer : The compound can be synthesized via substitution and condensation reactions. For example, allyloxy-containing intermediates may be prepared by reacting nitrobenzene derivatives with allyl alcohols under alkaline conditions, followed by reduction (e.g., using Fe powder in acidic media) and subsequent condensation with cyanoacetic acid derivatives. Key parameters include pH control (alkaline for substitution, acidic for reduction) and stoichiometric ratios to avoid side reactions . For analogous cyanoacetamide syntheses, ultrasound-assisted multicomponent reactions in ethanol have been reported to yield 60–95% efficiency under mild conditions, with X-ray crystallography validating structural outcomes .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques such as:
- NMR (¹H/¹³C) to confirm functional groups (e.g., cyano, allyloxy).
- IR spectroscopy to identify C≡N (~2200 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
- X-ray diffraction for crystallographic validation, as demonstrated for related pyrrolo-pyrimidinyl acetamides .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound, given limited toxicological data?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential acute toxicity (as seen in allylamine derivatives) .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
- Storage : Keep in sealed containers away from heat/sparks, as allyloxy groups may pose flammability risks .
- Waste Disposal : Follow institutional guidelines for nitrile-containing organics.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance condensation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for solubility and reaction kinetics. Ethanol, as a green solvent, has shown success in multicomponent syntheses .
- Temperature Gradients : Perform kinetic studies at 25–80°C to identify optimal exothermic/endothermic phases.
- In-line Analytics : Use HPLC or GC-MS to monitor intermediate formation and adjust reagent addition rates dynamically.
Q. What mechanistic insights explain the reactivity of the allyloxy-imino group in nucleophilic or electrophilic environments?
- Methodological Answer :
- The allyloxy group’s electron-donating nature may stabilize imine intermediates during condensation. Computational studies (DFT) can model charge distribution and transition states.
- Experimental validation: Probe reactivity via competitive reactions with electrophiles (e.g., alkyl halides) or nucleophiles (e.g., Grignard reagents). Track substituent effects using substituted allyloxy analogs.
Q. How can researchers resolve contradictions in reported spectral data or bioactivity results for this compound?
- Methodological Answer :
- Data Harmonization : Cross-validate NMR/IR results with NIST reference standards .
- Batch Analysis : Compare synthetic batches for impurities (e.g., unreacted cyanoacetic acid) via TLC or LC-MS.
- Bioactivity Reproducibility : Replicate assays under controlled conditions (pH, temperature) and use standardized cell lines to minimize variability.
Q. What computational approaches are suitable for predicting the compound’s stability or interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydration shells and degradation pathways in aqueous media.
- Docking Studies : Use software like AutoDock to predict binding affinities with enzymes (e.g., hydrolases) based on the cyano and imino motifs.
- QSPR Modeling : Corrogate electronic descriptors (HOMO-LUMO gaps, dipole moments) with experimental stability data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
